molecular formula C15H16BrNO2 B12515018 N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide CAS No. 686319-38-0

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide

Cat. No.: B12515018
CAS No.: 686319-38-0
M. Wt: 322.20 g/mol
InChI Key: DALDAAWMVJDLJA-UHFFFAOYSA-N
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Description

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the bromination of 7-methoxynaphthalene to introduce the bromine atom at the 3-position. This is followed by the alkylation of the brominated naphthalene with an appropriate ethylating agent to form the intermediate compound. Finally, the intermediate undergoes acetylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalene carboxylic acids, while reduction can produce methoxynaphthalene derivatives .

Scientific Research Applications

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxy and bromine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-[2-(3-Methoxyphenyl)ethyl]acetamide: Contains a phenyl ring instead of a naphthalene ring, leading to different chemical properties.

    N-[2-(3-Bromo-1-naphthyl)ethyl]acetamide: Similar structure but with the bromine atom at a different position.

Uniqueness

N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide is unique due to the specific positioning of the bromine and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

686319-38-0

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

N-[2-(3-bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide

InChI

InChI=1S/C15H16BrNO2/c1-10(18)17-6-5-12-8-13(16)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9H,5-6H2,1-2H3,(H,17,18)

InChI Key

DALDAAWMVJDLJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)Br)OC

Origin of Product

United States

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